

Unlocking the Potential of Benzylidene Rhodanines: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 5-(3-Hydroxybenzylidene)-
rhodanine

Cat. No.: B1596798

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For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of substituted benzylidene rhodanines, a class of compounds demonstrating a wide spectrum of therapeutic potential, from anticancer to antimicrobial and enzyme inhibitory activities. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant pathways, this guide serves as a critical resource for advancing the development of novel therapeutics based on the rhodanine scaffold.

Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives, particularly those with a benzylidene substituent at the 5-position, are recognized as "privileged structures" in medicinal chemistry.^[1] This designation stems from their ability to interact with a diverse range of biological targets, leading to a broad array of pharmacological effects. The versatility of the rhodanine core allows for chemical modifications at several positions, most notably at the N-3 position of the rhodanine ring and on the appended benzylidene moiety. These modifications significantly influence the compound's potency and selectivity, making the study of their structure-activity relationship (SAR) a crucial aspect of drug design.

Comparative Analysis of Biological Activities

The biological evaluation of substituted benzylidene rhodanines has revealed their efficacy against various diseases. The following tables summarize the quantitative data from key studies, offering a comparative overview of their performance as anticancer, antimicrobial, and enzyme inhibitory agents.

Anticancer Activity

Substituted benzylidene rhodanines have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell survival and progression.^[2]^[3]

Table 1: Anticancer Activity of Substituted Benzylidene Rhodanines

Compound	Substitution on Benzylidene Ring	N-3 Substitution	Cancer Cell Line	IC50 (μM)	Reference
BRT-1	Unsubstituted	Ethyl	Leukemic cells	Induces S-phase arrest	[2]
Compound 47	Unsubstituted	-	PRL-3 (enzyme)	0.9	[2]
Compound 48	Naphthylidene	-	PRL-3 (enzyme)	1.7	[2]
Compound 34	Unsubstituted	α-carboxy ethyl	HeLa	52% inhibition	[2]
Compound 32	Benzimidazole conjugate	Acetic acid moiety	HL-60	0.21	[4]
Compound 32	Benzimidazole conjugate	Acetic acid moiety	MDA-MB-231	0.33	[4]
Compound 32	Benzimidazole conjugate	Acetic acid moiety	Raji	1.23	[4]
Compound 32	Benzimidazole conjugate	Acetic acid moiety	A549	2.67	[4]
HB Series	Pyridine-containing	4-(phenylamino)-quinazoline	HepG2, A549	Potent activity	[5][6]
Compound 27	Phenyl-substituted triazolothiazolyl	-	Huh7	4.67	[2]
Compound 27	Phenyl-substituted triazolothiazolyl	-	MCF-7	2.30	[2]

Compound 20, 33, 38	Benzyloxy	Various amines	MCF-7	Significant cytotoxicity	[7]
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SAR Insights for Anticancer Activity:

- Substitution at C5: The nature of the substituent on the benzylidene ring plays a critical role. The introduction of a benzylidene moiety at the C5 position of the rhodanine nucleus is generally favorable for anticancer activity.[2] For instance, a benzylidene derivative (Compound 47) showed higher inhibitory potency against PRL-3 compared to a naphthylidene derivative (Compound 48).[2]
- Substitution at N-3: Modifications at the N-3 position of the rhodanine ring also significantly impact activity. For example, a 3- α -carboxy ethyl-5-benzylidene rhodanine derivative (Compound 34) exhibited greater inhibition of HeLa cancer cell growth compared to the unsubstituted N-3 analogue.[2] Combining the rhodanine core with other bioactive moieties, such as benzimidazole and a 4-(phenylamino)-quinazoline, has also yielded potent anticancer agents.[4][5][6]
- Disubstitution: 3,5-disubstituted rhodanine derivatives often exhibit superior anticancer profiles compared to their monosubstituted counterparts.[8]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. Benzylidene rhodanines have been identified as a promising class of compounds with activity against various bacterial strains, particularly Gram-positive bacteria.[9][10]

Table 2: Antimicrobial Activity of Substituted Benzylidene Rhodanines

Compound Series	General Structure	Target Organism(s)	Key Findings	Reference
Benzylidene rhodanines	5-benzylidene rhodanine	Methicillin-resistant Staphylococcus aureus (MRSA)	Selective whole-cell activity against Gram-positive MRSA.	[9]
Rhodanine-3-carboxyalkyl acids	5-benzylidene or cinnamylidene at C-5, carboxyalkyl at N-3	Gram-positive bacteria	Derivatives of rhodanine-3-propionic acid showed the highest activity. The presence of an N,N-diethylamine group on the aromatic system was significant for biological activity.	[10]
Rhodanine-3-hexanoic acid derivatives	Hydroxyl substituted benzylidene at C-5, hexanoic acid at N-3	Gram-positive and Gram-negative bacteria	Exhibited potent to moderate antibacterial activity.	[11]
Phenylalanine-derived rhodanines	(Z)-5-arylmethylidene at C-5	Methicillin-resistant Staphylococcus aureus (MRSA)	SAR study revealed key structural features for anti-MRSA activity.	[11]

SAR Insights for Antimicrobial Activity:

- **Gram-Selectivity:** Many benzylidene rhodanine derivatives exhibit selective activity against Gram-positive bacteria, with limited to no activity against Gram-negative bacteria and yeasts.

[9][10]

- N-3 Carboxyalkyl Chain: The length of the carboxyalkyl chain at the N-3 position influences antibacterial activity. For example, rhodanine-3-propionic acid derivatives were found to be more active than the corresponding acetic acid derivatives against Gram-positive bacteria. [10]
- Benzylidene Substituents: The presence of hydrophobic arylidene groups with electron-withdrawing substituents at the C-5 position can enhance antibacterial activity.[10] The N,N-diethylamine group on the aromatic ring has also been identified as a key feature for improved biological activity.[10]

Enzyme Inhibitory Activity

Benzylidene rhodanines have been shown to inhibit a variety of enzymes, highlighting their potential for treating a range of diseases, including diabetic complications, viral infections, and inflammation.[1]

Table 3: Enzyme Inhibitory Activity of Substituted Benzylidene Rhodanines

Compound/Series	Target Enzyme	Key Findings	IC50	Reference
Epalrestat	Aldose Reductase	Clinically used for diabetic neuropathy.	-	[1]
5-arylidene rhodanines	β -lactamase, HCV NS3 protease, UDP-N-acetylmuramate/L-alanine ligase, tyrosinase, etc.	Broad-spectrum enzyme inhibition.	Varies	[1]
5-arylidene-rhodanine-3-acetic acids	15-lipoxygenase (15-LOX)	Mild inhibitory activity.	Varies	[1]
1-benzylpiperidinyI derivative with 4-(dimethylamino)benzylidene	Acetylcholinesterase (AChE)	Most active compound in the series.	Varies	[1]
Benzylidene rhodanine derivative	Phosphatase of regenerating liver 3 (PRL-3)	Good biological activity.	-	[12]
Compound 5e	Phosphatase of regenerating liver 3 (PRL-3)	Most active in the series.	0.9 μ M	[12]
Rhodanine-linked benzenesulfonamides	Carbonic Anhydrases (CAs)	Selective and potent inhibitors.	Varies	[13]
3-benzylidene pyrrolidine-2,5-dione derivatives	Spleen tyrosine kinase (Syk)	Good inhibitory activities for potential	Low μ M to sub- μ M range	[14]

treatment of
rheumatoid
arthritis.

SAR Insights for Enzyme Inhibitory Activity:

- **Target Specificity:** The substitution pattern on both the benzylidene ring and the rhodanine core dictates the target enzyme specificity. For example, rhodanine-3-acetic acid analogues are effective aldose reductase inhibitors, while other derivatives target enzymes like AChE, 15-LOX, and PRL-3.[1][12]
- **Active Site Interactions:** The rhodanine moiety and its substituents can form key interactions with the amino acid residues in the active site of the target enzyme, leading to inhibition. Molecular docking studies are often employed to elucidate these interactions and guide the design of more potent inhibitors.[15][16]

Experimental Protocols

The synthesis and biological evaluation of substituted benzylidene rhodanines follow established methodologies. Below are detailed protocols for key experiments commonly cited in the literature.

Synthesis of Substituted Benzylidene Rhodanines (General Knoevenagel Condensation)

The most common method for synthesizing 5-benzylidene rhodanine derivatives is the Knoevenagel condensation of a rhodanine derivative with a substituted benzaldehyde.[13][15]

Procedure:

- A mixture of the appropriate rhodanine derivative (1 equivalent), a substituted benzaldehyde (1 equivalent), and a catalyst such as sodium acetate (2 equivalents) is prepared in a suitable solvent, typically glacial acetic acid or ethanol.[13]
- The reaction mixture is refluxed for a period ranging from 4 to 6 hours.[13]
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
- The crude product is then purified, usually by recrystallization from an appropriate solvent, to yield the final substituted benzylidene rhodanine.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[\[15\]](#)[\[17\]](#)

Procedure:

- Cancer cells (e.g., HeLa, K562, MDAMB231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[\[15\]](#)[\[17\]](#)
- The cells are then treated with various concentrations of the synthesized benzylidene rhodanine derivatives (e.g., 3.12, 6.25, 12.5, 25, 50, and 100 µg/mL) for a specified period (e.g., 48 or 72 hours).[\[17\]](#)[\[18\]](#)
- After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
- The plates are incubated to allow the formazan crystals to form.
- The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- The percentage of cell inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.[\[17\]](#)

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

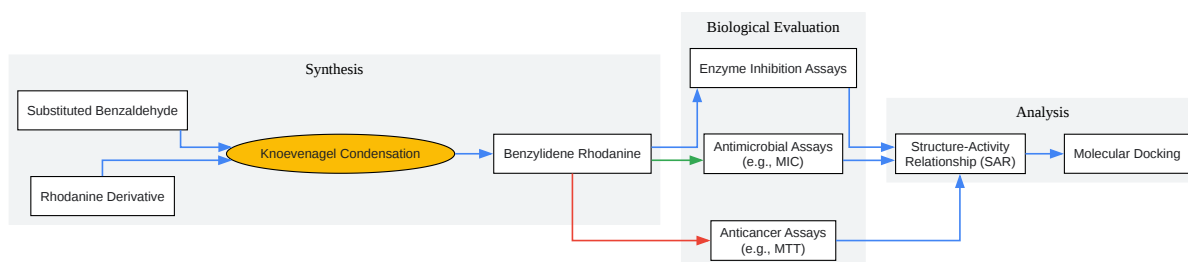
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

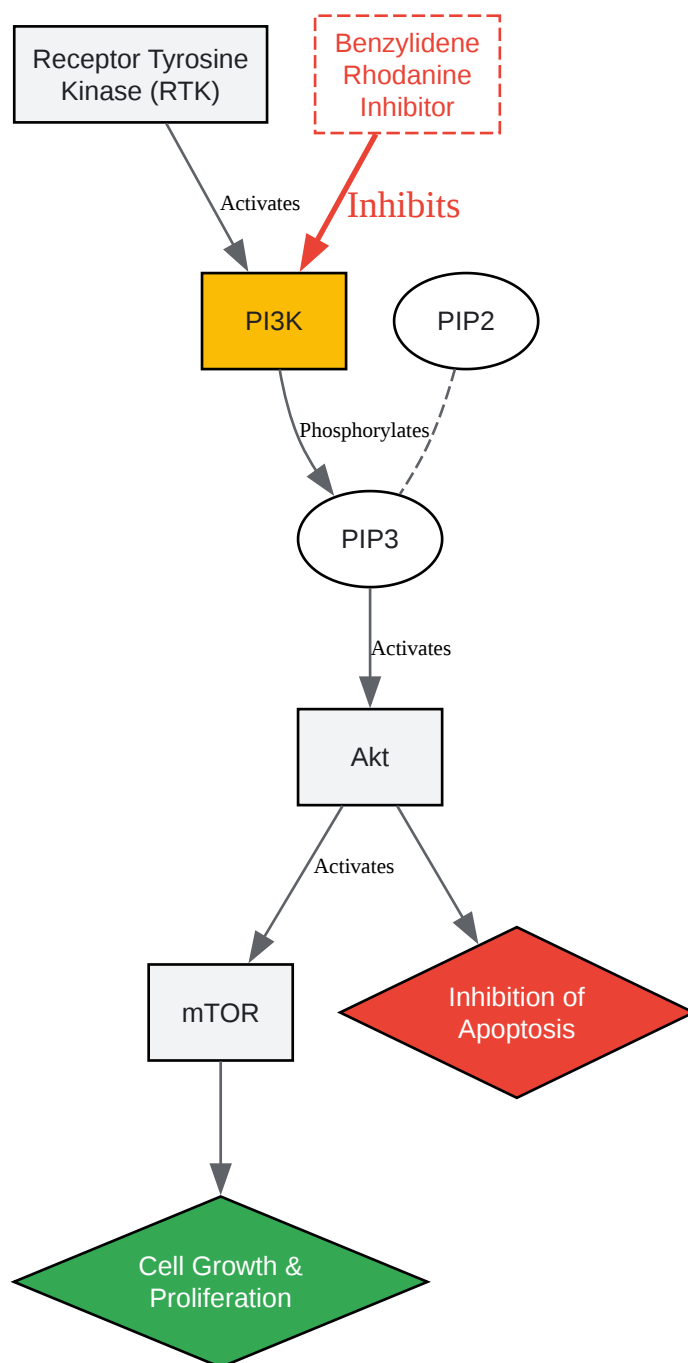
Procedure:

- A serial two-fold dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
- Each well is then inoculated with a standardized suspension of the target microorganism.
- The plates are incubated under appropriate conditions for the specific microorganism.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of benzylidene rhodanine research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.





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